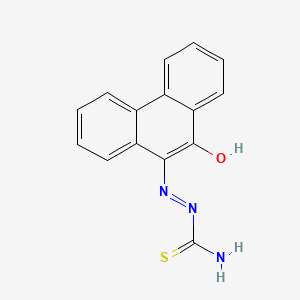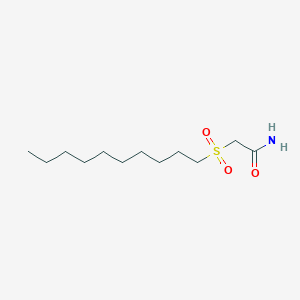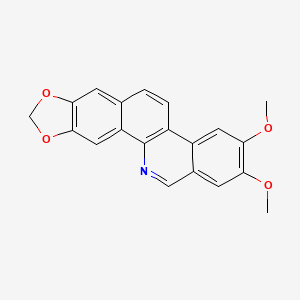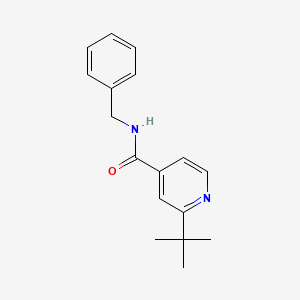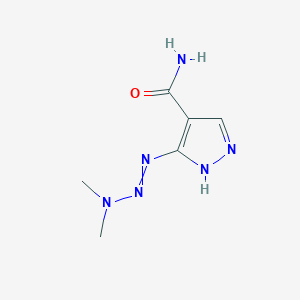![molecular formula C52H86O22 B1214110 2-[4-hydroxy-2-(hydroxymethyl)-6-[[6-methoxy-7,9,13-trimethyl-6-[3-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol CAS No. 60478-70-8](/img/structure/B1214110.png)
2-[4-hydroxy-2-(hydroxymethyl)-6-[[6-methoxy-7,9,13-trimethyl-6-[3-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl protodioscin (NSC-698790; Smilax saponin B): is a furostanol bisglycoside with notable antitumor properties. It is derived from plants and has been shown to reduce cell proliferation and induce cell cycle arrest . This compound is primarily used in scientific research due to its biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : Methyl protodioscin can be synthesized through various chemical processes. The synthesis involves the use of specific reagents and conditions to achieve the desired purity and yield. The compound is typically prepared in solid form and can be dissolved in solvents like DMSO and water for experimental use .
Industrial Production Methods: : Industrial production of methyl protodioscin involves large-scale extraction from plant sources, followed by purification processes to ensure high purity. The compound is stored at low temperatures to maintain its stability and prevent degradation .
Análisis De Reacciones Químicas
Types of Reactions: : Methyl protodioscin undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents, reducing agents, and various solvents. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed: : The major products formed from these reactions include derivatives of methyl protodioscin with enhanced or modified biological activities.
Aplicaciones Científicas De Investigación
Chemistry: : In chemistry, methyl protodioscin is used to study its chemical properties and reactions. Researchers explore its potential as a precursor for synthesizing other biologically active compounds .
Biology: : In biological research, methyl protodioscin is studied for its effects on cell proliferation, apoptosis, and cell cycle regulation. It has shown significant growth inhibitory effects in various cancer cell lines .
Medicine: : In medicine, methyl protodioscin is investigated for its potential therapeutic applications, particularly in cancer treatment. Its ability to induce apoptosis and cell cycle arrest makes it a promising candidate for anticancer therapies .
Industry: : In the industry, methyl protodioscin is used in the development of new drugs and therapeutic agents. Its unique properties make it valuable for pharmaceutical research and development .
Mecanismo De Acción
Methyl protodioscin exerts its effects through several molecular targets and pathways. It induces apoptosis by reducing mitochondrial membrane potential, releasing mitochondrial cytochrome c to the cytosol, and activating caspase-3. Additionally, it downregulates Bcl-2 and p-Bad while upregulating Bax . These actions lead to cell cycle arrest and apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds: : Similar compounds to methyl protodioscin include other steroidal saponins such as diosgenin, sarsasapogenin, and tigogenin .
Uniqueness: : Methyl protodioscin is unique due to its specific structure and potent antitumor properties. Unlike other steroidal saponins, it has shown significant effects in reducing cell proliferation and inducing apoptosis in various cancer cell lines .
Propiedades
IUPAC Name |
2-[4-hydroxy-2-(hydroxymethyl)-6-[[6-methoxy-7,9,13-trimethyl-6-[3-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H86O22/c1-21(20-66-46-40(61)39(60)36(57)31(18-53)70-46)10-15-52(65-7)22(2)33-30(74-52)17-29-27-9-8-25-16-26(11-13-50(25,5)28(27)12-14-51(29,33)6)69-49-45(73-48-42(63)38(59)35(56)24(4)68-48)43(64)44(32(19-54)71-49)72-47-41(62)37(58)34(55)23(3)67-47/h8,21-24,26-49,53-64H,9-20H2,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSSJYSJXBOCKQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)C)O)O)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)OC1(CCC(C)COC9C(C(C(C(O9)CO)O)O)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H86O22 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1063.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60478-70-8 |
Source


|
| Record name | Yamogenintetroside B | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033674 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
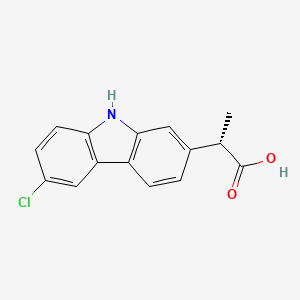
![4-tert-butyl-N-[4-(morpholin-4-yl)phenyl]benzamide](/img/structure/B1214029.png)
![N-cyclohexyl-N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-2-furancarboxamide](/img/structure/B1214030.png)
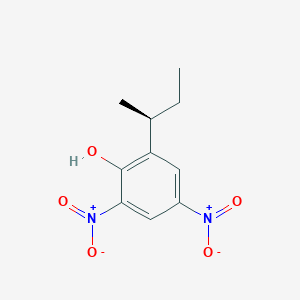
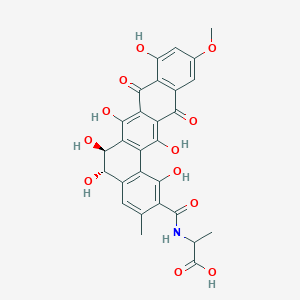
![[Hydroxy-[(2r)-2-hydroxy-3-octadecoxy-propoxy]phosphoryl]formic acid](/img/structure/B1214036.png)
